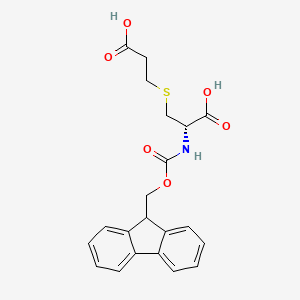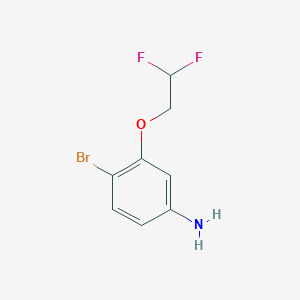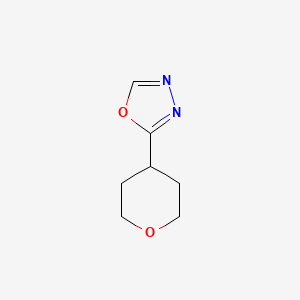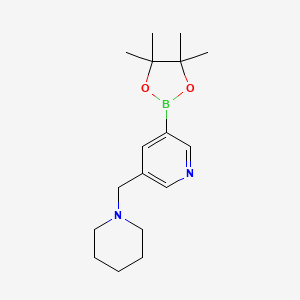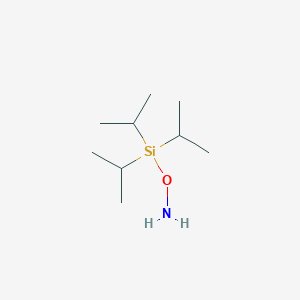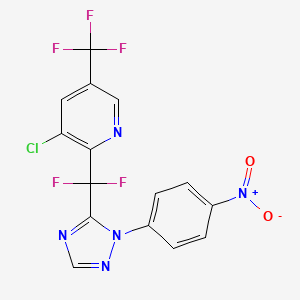
3-chloro-2-(difluoro(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)methyl)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a triazole ring, and multiple fluorine atoms. The presence of these functional groups suggests that this compound could have interesting chemical properties and could be used in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine and triazole rings, followed by the introduction of the fluorine atoms. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The molecule also contains several fluorine atoms, which are known for their high electronegativity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and triazole rings, as well as the fluorine atoms. The nitrogen atoms in the rings could act as nucleophiles in certain reactions, while the fluorine atoms could increase the compound’s overall electronegativity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and electronegativity. However, without experimental data, it’s difficult to provide a detailed analysis of its properties.Applications De Recherche Scientifique
Synthesis in Antifungal Agents
The compound is involved in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. Voriconazole's synthesis involves setting the relative stereochemistry in the addition of a pyrimidine derivative, demonstrating the compound's relevance in the development of crucial medicinal chemistry (Butters et al., 2001).
Application in Organic Light-Emitting Diodes
This compound has been explored in the context of phosphorescent materials for organic light-emitting diodes (OLEDs). A study investigated the vibrationally resolved phosphorescence spectra of iridium(III) complexes with derivatives of this compound, demonstrating its potential in the field of materials science and engineering (Guo et al., 2019).
Role in Pesticide Synthesis
2,3-Dichloro-5-trifluoromethyl pyridine, a related derivative, is widely used in the synthesis of pesticides, indicating the compound's significance in agricultural chemistry (Lu Xin-xin, 2006).
Key Intermediate in Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of nicotinic acid derivatives, which are crucial in the development of COMT inhibitors, highlighting its importance in pharmaceutical research (Kiss et al., 2008).
Antioxidant Activity
Derivatives containing this compound have been synthesized and tested for their antioxidant activity, showing potential in the field of medicinal chemistry and pharmacology (Tumosienė et al., 2019).
Fungicide Development
The compound's derivatives have been studied for their application as fungicides, notably in the synthesis of fluazinam, demonstrating its relevance in agricultural and environmental sciences (Jeon et al., 2013).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not evident from its structure alone.
Orientations Futures
The study of this compound could open up new avenues in organic chemistry and medicinal chemistry, given its complex structure and the presence of multiple functional groups. However, further research and experimental data are needed to fully understand its properties and potential applications.
Please note that this analysis is based on the compound’s structure and does not take into account any specific experimental data or literature on this compound. For a more detailed and accurate analysis, experimental data and peer-reviewed literature would be needed.
Propriétés
IUPAC Name |
3-chloro-2-[difluoro-[2-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF5N5O2/c16-11-5-8(15(19,20)21)6-22-12(11)14(17,18)13-23-7-24-25(13)9-1-3-10(4-2-9)26(27)28/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVJSMCERKHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NC=N2)C(C3=C(C=C(C=N3)C(F)(F)F)Cl)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(difluoro(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)methyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)
![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)
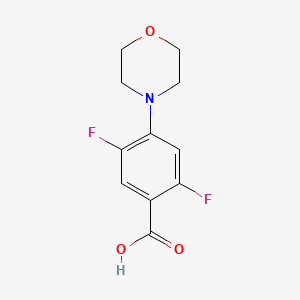
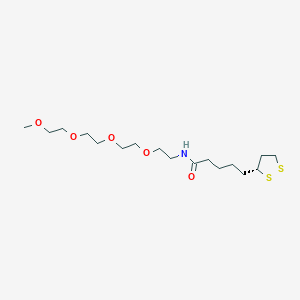
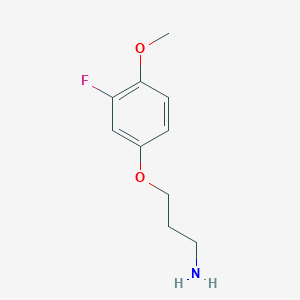
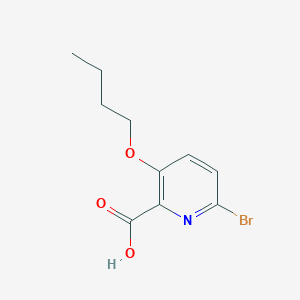
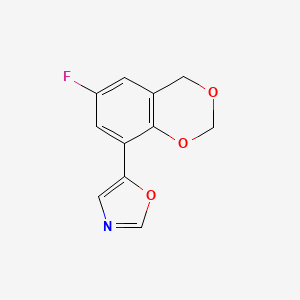
![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)
